molecular formula C12H11NO2S B096701 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-29-5

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B096701
CAS No.: 16441-29-5
M. Wt: 233.29 g/mol
InChI Key: DLMICSWBTHJZTQ-UHFFFAOYSA-N
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Description

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: is a heterocyclic compound that contains a thiazole ring substituted with a 3-methylphenyl group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the 3-methylphenyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The 3-methylphenyl group can be introduced through electrophilic aromatic substitution reactions, and the acetic acid moiety can be added via esterification or amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Products may include carboxylic acids, ketones, and sulfoxides.

    Reduction: Products may include alcohols, amines, and reduced thiazole derivatives.

    Substitution: Products may include various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and materials for improved properties such as thermal stability and conductivity.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Drug Development: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and diseases.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell death or inhibition of microbial growth. The thiazole ring and the acetic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    [2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: Similar structure but with a different position of the methyl group on the phenyl ring.

    [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: Similar structure but with a chlorine substituent instead of a methyl group.

    [2-(3-Methylphenyl)-1,3-oxazol-4-yl]acetic acid: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness: The unique combination of the thiazole ring, the 3-methylphenyl group, and the acetic acid moiety in [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid contributes to its distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMICSWBTHJZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407094
Record name [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16441-29-5
Record name [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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